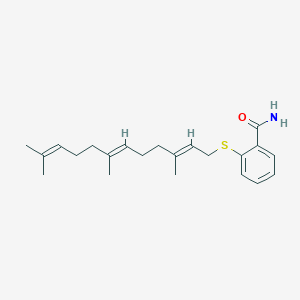

Farnesyl Thiosalicylic Acid Amide

Descripción general

Descripción

Ácido Farnesil Tiosalicílico Amida es un derivado del ácido farnesil tiosalicílico. Es conocido por su capacidad para inhibir la proteína Ras, que participa en el crecimiento y la diferenciación celular. Este compuesto ha demostrado potencial en la investigación del cáncer debido a su capacidad para reducir los niveles de Ras-GTP e inhibir el crecimiento celular .

Mecanismo De Acción

El Ácido Farnesil Tiosalicílico Amida ejerce sus efectos inhibiendo la proteína Ras. Desplaza Ras de la membrana celular, haciéndola susceptible a la degradación proteolítica. Esta inhibición interrumpe las vías de señalización mediadas por Ras, que son cruciales para el crecimiento y la supervivencia celular. El compuesto se dirige específicamente a la forma activa de Ras unida a GTP, evitando su interacción con los efectores posteriores .

Compuestos similares:

Ácido Farnesil Tiosalicílico: El compuesto principal, también conocido por inhibir Ras.

Ácido Farnesil Tioacético: Otro derivado con efectos inhibitorios similares sobre Ras.

15-desoxi-Δ12,14-prostaglandina J2: Un compuesto lipídico que activa los canales TRPA1.

Unicidad: El Ácido Farnesil Tiosalicílico Amida es único debido a su mayor potencia en comparación con su compuesto principal, el Ácido Farnesil Tiosalicílico. Ha demostrado una mayor eficacia en la inhibición del crecimiento de células tumorales y tiene un mecanismo de acción distinto que involucra el desplazamiento de Ras de la membrana celular .

Análisis Bioquímico

Biochemical Properties

Farnesyl Thiosalicylic Acid Amide acts by reducing the levels of Ras-GTP, thereby inhibiting cell growth . It has been found to be effective against Panc-1 and U87 cells, with IC50 values of 20 and 10 μM respectively . The compound interacts with Ras proteins, dislodging them from the cell membrane and inhibiting downstream signaling .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In Panc-1 and U87 cells, it reduces the levels of Ras-GTP, leading to inhibition of cell growth . It has also been found to induce apoptosis in HepG2 and Hep3B cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with Ras proteins. It selectively dislodges active Ras proteins from the cell membrane, inhibiting downstream signaling . This results in a reduction of Ras-GTP levels and inhibition of cell growth .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been observed that the compound induces a dose- and time-dependent decrease of cell growth in HCC cells .

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit tumor growth. For example, in nude mice bearing either U87 glioblastoma or PANC-1 tumors, treatment with 100 mg/kg FTS Amide twice daily for four days inhibited tumor growth by at least 50% of controls .

Metabolic Pathways

Given its role as a Ras inhibitor, it is likely to be involved in pathways related to cell growth and proliferation .

Transport and Distribution

Given its mechanism of action, it is likely to interact with the cell membrane where Ras proteins are located .

Subcellular Localization

The subcellular localization of this compound is likely to be at the cell membrane, given its interaction with Ras proteins that are located at the inner surface of the plasma membrane .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El Ácido Farnesil Tiosalicílico Amida puede sintetizarse a través de un proceso de varios pasos que involucra la reacción del ácido farnesil tiosalicílico con una amina. La reacción típicamente requiere un solvente como el dimetilsulfóxido (DMSO) y puede involucrar calentamiento para facilitar la reacción .

Métodos de producción industrial: La producción industrial de Ácido Farnesil Tiosalicílico Amida implica escalar el proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía puede mejorar la eficiencia de la producción .

Análisis De Reacciones Químicas

Tipos de reacciones: El Ácido Farnesil Tiosalicílico Amida experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede facilitarse mediante agentes oxidantes como el peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio pueden usarse para reducir el compuesto.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, en condiciones ácidas o básicas.

Reducción: Borohidruro de sodio, típicamente en un solvente de alcohol.

Sustitución: Nucleófilos como haluros o aminas, a menudo en solventes apróticos polares.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

El Ácido Farnesil Tiosalicílico Amida tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica y como compuesto modelo para estudiar mecanismos de reacción.

Biología: Se investiga su papel en la modulación de las interacciones de proteínas y las vías de señalización.

Medicina: Se explora como un posible agente terapéutico para el tratamiento del cáncer debido a su capacidad para inhibir la señalización mediada por Ras.

Industria: Utilizado en el desarrollo de nuevos materiales y como componente en procesos de fabricación química

Comparación Con Compuestos Similares

Farnesyl Thiosalicylic Acid: The parent compound, also known for inhibiting Ras.

Farnesyl Thioacetic Acid: Another derivative with similar inhibitory effects on Ras.

15-deoxy-Δ12,14-prostaglandin J2: A lipid compound that activates TRPA1 channels.

Uniqueness: Farnesyl Thiosalicylic Acid Amide is unique due to its higher potency compared to its parent compound, Farnesyl Thiosalicylic Acid. It has shown greater efficacy in inhibiting tumor cell growth and has a distinct mechanism of action involving the dislodgment of Ras from the cell membrane .

Propiedades

IUPAC Name |

2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NOS/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-25-21-14-6-5-13-20(21)22(23)24/h5-6,9,11,13-15H,7-8,10,12,16H2,1-4H3,(H2,23,24)/b18-11+,19-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTMFRUGZMZCRD-CFBAGHHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCSC1=CC=CC=C1C(=O)N)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CSC1=CC=CC=C1C(=O)N)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.